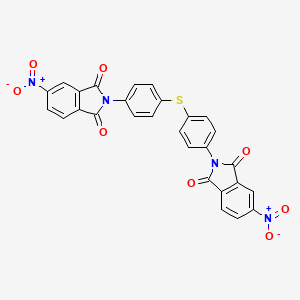
2,2'-(thiodi-4,1-phenylene)bis(5-nitro-1H-isoindole-1,3(2H)-dione)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2'-(thiodi-4,1-phenylene)bis(5-nitro-1H-isoindole-1,3(2H)-dione), also known as TNPID, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. TNPID belongs to the class of isoindole-1,3(2H)-dione derivatives and has a unique structure that makes it a promising candidate for further investigation.
Wirkmechanismus
The mechanism of action of 2,2'-(thiodi-4,1-phenylene)bis(5-nitro-1H-isoindole-1,3(2H)-dione) is not fully understood, but it is believed to be related to its ability to interact with cellular proteins and enzymes. 2,2'-(thiodi-4,1-phenylene)bis(5-nitro-1H-isoindole-1,3(2H)-dione) has been shown to inhibit the activity of certain enzymes involved in cancer cell growth, which may contribute to its anticancer properties.
Biochemical and Physiological Effects
2,2'-(thiodi-4,1-phenylene)bis(5-nitro-1H-isoindole-1,3(2H)-dione) has been shown to have low toxicity in vitro, indicating that it may be safe for use in certain applications. However, more research is needed to fully understand the biochemical and physiological effects of 2,2'-(thiodi-4,1-phenylene)bis(5-nitro-1H-isoindole-1,3(2H)-dione).
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2,2'-(thiodi-4,1-phenylene)bis(5-nitro-1H-isoindole-1,3(2H)-dione) is its unique structure, which makes it a promising candidate for further investigation in various scientific research fields. However, one limitation is that more research is needed to fully understand its mechanism of action and potential applications.
Zukünftige Richtungen
There are several future directions for research on 2,2'-(thiodi-4,1-phenylene)bis(5-nitro-1H-isoindole-1,3(2H)-dione). One possible direction is to investigate its potential as a fluorescent probe for detecting other heavy metal ions in water samples. Another direction is to explore its potential as a material for organic electronics, such as solar cells and transistors. Additionally, further research is needed to fully understand its anticancer properties and potential use in cancer treatment.
Synthesemethoden
2,2'-(thiodi-4,1-phenylene)bis(5-nitro-1H-isoindole-1,3(2H)-dione) can be synthesized using a two-step reaction process. In the first step, 5-nitroisophthalic acid is reacted with thionyl chloride to form 5-nitroisophthaloyl chloride. In the second step, the resulting intermediate is reacted with 5-nitroisophthalic acid under high-temperature conditions to form 2,2'-(thiodi-4,1-phenylene)bis(5-nitro-1H-isoindole-1,3(2H)-dione).
Wissenschaftliche Forschungsanwendungen
2,2'-(thiodi-4,1-phenylene)bis(5-nitro-1H-isoindole-1,3(2H)-dione) has been found to have potential applications in various scientific research fields. It has been investigated for its anticancer properties, as it has been shown to inhibit the growth of cancer cells in vitro. 2,2'-(thiodi-4,1-phenylene)bis(5-nitro-1H-isoindole-1,3(2H)-dione) has also been studied for its potential use as a fluorescent probe for detecting mercury ions in water samples. Additionally, 2,2'-(thiodi-4,1-phenylene)bis(5-nitro-1H-isoindole-1,3(2H)-dione) has shown promise as a material for organic electronics due to its high electron mobility and stability.
Eigenschaften
IUPAC Name |
5-nitro-2-[4-[4-(5-nitro-1,3-dioxoisoindol-2-yl)phenyl]sulfanylphenyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H14N4O8S/c33-25-21-11-5-17(31(37)38)13-23(21)27(35)29(25)15-1-7-19(8-2-15)41-20-9-3-16(4-10-20)30-26(34)22-12-6-18(32(39)40)14-24(22)28(30)36/h1-14H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVAQNSMOOFERMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-])SC4=CC=C(C=C4)N5C(=O)C6=C(C5=O)C=C(C=C6)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H14N4O8S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
566.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2'-(sulfanediyldibenzene-4,1-diyl)bis(5-nitro-1H-isoindole-1,3(2H)-dione) | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,4'-[(2-hydroxy-5-iodophenyl)methylene]bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one)](/img/structure/B5234327.png)

![N-{[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(2-methoxyethyl)-2-propanamine](/img/structure/B5234331.png)
![5-acetyl-6-methyl-2-{[2-(4-methylphenyl)-2-oxoethyl]thio}-4-(3-methyl-2-thienyl)-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5234340.png)
![ethyl 1-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-4-piperidinecarboxylate](/img/structure/B5234346.png)
![2-{[5-(2,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-6-nitro-1,3-benzothiazole](/img/structure/B5234348.png)
![N-methyl-5-(2-methylphenyl)-N-[3-(trifluoromethyl)benzyl]-1,2,4-triazin-3-amine](/img/structure/B5234352.png)
![1,1'-[(4,6-dimethyl-1,3-phenylene)disulfonyl]bis(4-methylpiperidine)](/img/structure/B5234358.png)

![ethyl 4-(3-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B5234370.png)
![2-{[3-cyano-4-(4-fluorophenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}-N-phenylacetamide](/img/structure/B5234381.png)
![(3'R*,4'R*)-1'-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-1,4'-bipiperidine-3',4-diol](/img/structure/B5234390.png)
![methyl 4-({[(2-isopropyl-1,3-benzoxazol-5-yl)carbonyl]amino}methyl)benzoate](/img/structure/B5234393.png)
![N~1~-(5-chloro-2-methoxyphenyl)-N~2~-(4-isopropylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5234408.png)